molecular formula C11H13NO3 B8283660 4-Isobutoxy-1,2-benzisoxazol-3-ol

4-Isobutoxy-1,2-benzisoxazol-3-ol

Cat. No.: B8283660
M. Wt: 207.23 g/mol
InChI Key: JLLWDAAVBWUWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutoxy-1,2-benzisoxazol-3-ol is a substituted benzisoxazole derivative characterized by a fused benzene-isoxazole core (C₇H₅NO) with an isobutoxy (-OCH₂CH(CH₃)₂) group at position 4 and a hydroxyl (-OH) group at position 3 . The benzisoxazole scaffold is known for its aromatic stability and reactive sites, enabling functionalization for diverse pharmacological applications, including anti-inflammatory, neuroleptic, and antibacterial activities .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(2-methylpropoxy)-1,2-benzoxazol-3-one

InChI

InChI=1S/C11H13NO3/c1-7(2)6-14-8-4-3-5-9-10(8)11(13)12-15-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

JLLWDAAVBWUWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC2=C1C(=O)NO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

Key structural analogs of 4-Isobutoxy-1,2-benzisoxazol-3-ol include:

6-Chloro-1,2-benzisoxazol-3-ol
  • Substituents : Chlorine (Cl) at position 6, hydroxyl (-OH) at position 3.
  • Molecular Formula: C₇H₄ClNO₂.
  • This compound is commercially available for research (priced at €49.00–€610.00/g) .
  • Applications : Chlorinated benzisoxazoles are often explored for antimicrobial and antitumor activities due to enhanced binding affinity to target proteins .
6-Methyl-1,2-benzisoxazol-3-ol
  • Substituents : Methyl (CH₃) at position 6, hydroxyl (-OH) at position 3.
  • Molecular Formula: C₈H₇NO₂.
  • This derivative is used as an intermediate in synthesizing anti-rheumatic drugs .
  • Applications: Methyl-substituted benzisoxazoles are noted for their role in optimizing pharmacokinetic profiles in drug development .
4-Butyl-5-methyl-3-isoxazolol
  • Structure: A non-fused isoxazolone derivative with butyl (C₄H₉) and methyl (CH₃) groups at positions 4 and 5, respectively.
  • Molecular Formula: C₈H₁₃NO₂.
  • Properties : Lacks the aromatic benzene ring, reducing conjugation and stability. Such compounds are less common in drug development but serve as precursors in heterocyclic chemistry .

Physicochemical and Pharmacological Comparison

The table below summarizes critical differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activities
This compound Isobutoxy (4), -OH (3) C₁₁H₁₃NO₃ 207.23 High lipophilicity, moderate solubility Anti-inflammatory, neuroleptic
6-Chloro-1,2-benzisoxazol-3-ol Cl (6), -OH (3) C₇H₄ClNO₂ 169.57 Electron-deficient core, reactive Antimicrobial, antitumor
6-Methyl-1,2-benzisoxazol-3-ol CH₃ (6), -OH (3) C₈H₇NO₂ 149.15 Moderate stability, synthetic utility Intermediate in anti-rheumatic drugs
4-Butyl-5-methyl-3-isoxazolol C₄H₉ (4), CH₃ (5) C₈H₁₃NO₂ 155.20 Non-aromatic, lower stability Limited pharmacological use

Key Research Findings

Lipophilicity and Bioavailability :

  • The isobutoxy group in this compound increases logP (partition coefficient) compared to Cl or CH₃ analogs, favoring blood-brain barrier penetration for neuroleptic applications .
  • Chlorinated derivatives exhibit higher reactivity but lower metabolic stability due to dehalogenation risks .

Synthetic Accessibility :

  • 6-Chloro-1,2-benzisoxazol-3-ol is readily available commercially, whereas 4-Isobutoxy derivatives require multi-step synthesis (e.g., alkylation of hydroxyl groups under basic conditions) .

Biological Performance :

  • Methyl and isobutoxy substituents enhance target engagement in inflammatory pathways compared to unsubstituted benzisoxazoles .

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